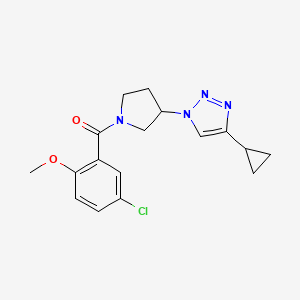
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a discussion of how the compound can be synthesized from starting materials. It might include the types of reactions used, the conditions under which the reactions are carried out, and the yields of the reactions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any interesting features of the structure.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. It might include the types of reactions the compound undergoes, the products of those reactions, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
- Compounds with structures similar to the one have been analyzed for their crystal and molecular structures. For example, Lakshminarayana et al. (2009) studied a compound with a similar molecular structure, focusing on its crystallization in a specific space group and examining intermolecular hydrogen bonds (B. Lakshminarayana et al., 2009).
Synthesis and Characterization
- Various research efforts have been focused on synthesizing and characterizing related compounds. Cao et al. (2010) synthesized and characterized a compound using NMR, MS, and IR spectra data, followed by X-ray diffraction (Ziqing Cao et al., 2010).
Anticonvulsant and Sodium Channel Blocking Properties
- Some derivatives of the compound have been explored for their anticonvulsant activities and effects on sodium channels. Malik and Khan (2014) synthesized a series of derivatives and evaluated their anticonvulsant activities, finding one compound to be particularly potent (S. Malik & S. Khan, 2014).
Antimicrobial Activity
- Research into antimicrobial properties is also a key area of interest. Kumar et al. (2012) synthesized a series of compounds and screened them for antimicrobial activity, noting that compounds with methoxy groups showed high activity (Satyender Kumar et al., 2012).
Potential in Mood Disorders Treatment
- Chrovian et al. (2018) developed compounds with potential as P2X7 antagonists, which are relevant in the treatment of mood disorders (C. Chrovian et al., 2018).
Organotin(IV) Complexes and Antimicrobial Activities
- The development of organotin(IV) complexes from related compounds, and their evaluation for antimicrobial activities, has been studied by Singh et al. (2016) (H. Singh, J. Singh & Sunita Bhanuka, 2016).
Molecular Docking and Antimicrobial Activity
- Sivakumar et al. (2021) conducted a vibrational study, molecular docking, and antimicrobial activity assessment of a similar molecule (C. Sivakumar et al., 2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. It might include information about the compound’s toxicity, flammability, or reactivity, as well as any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound. It might include potential applications of the compound, questions about the compound that remain to be answered, or new methods of synthesizing the compound.
I hope this general information is helpful! If you have any more specific questions about this compound or about chemistry in general, feel free to ask!
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-4-12(18)8-14(16)17(23)21-7-6-13(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYKXFUSRODLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

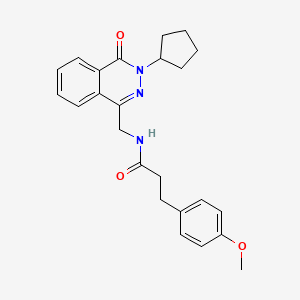
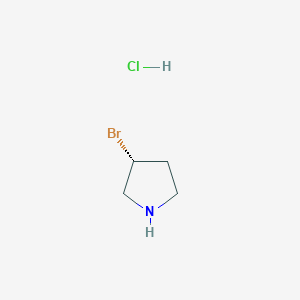
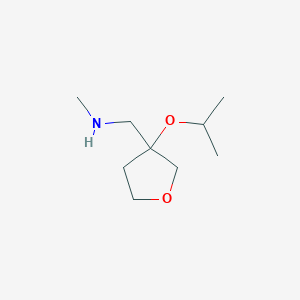

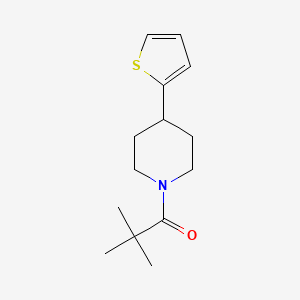
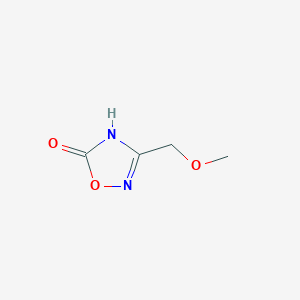
![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2452421.png)
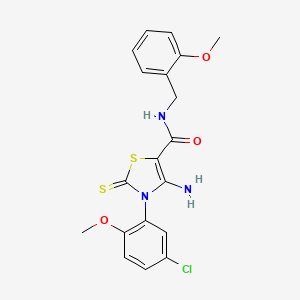
![3-(2-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452424.png)
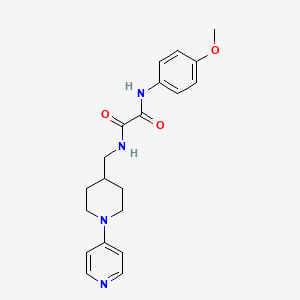
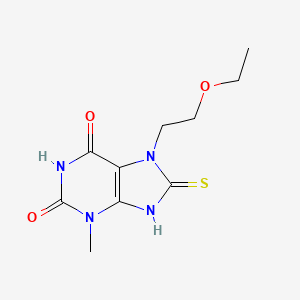
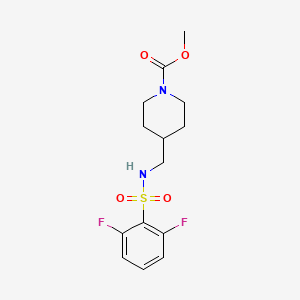
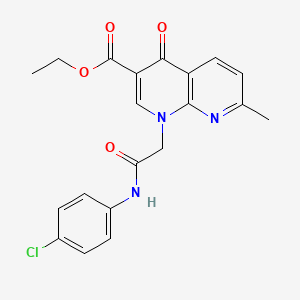
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)